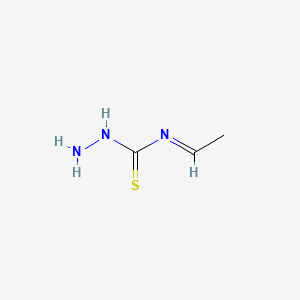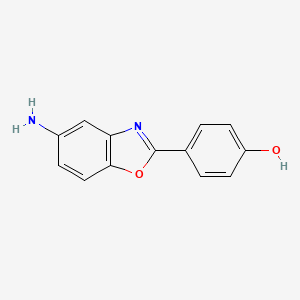
Ac-Pen-Arg-Gly-Asp-Cys
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Pen-Arg-Gly-Asp-Cys is a cyclic pentapeptide containing the amino acids penicillamine, arginine, glycine, aspartic acid, and cysteine. This compound is known for its potent inhibitory effects on blood platelet aggregation, making it a significant molecule in medical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Pen-Arg-Gly-Asp-Cys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .
Análisis De Reacciones Químicas
Types of Reactions
Ac-Pen-Arg-Gly-Asp-Cys undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like DTT.
Substitution: The amino acid residues can undergo substitution reactions, particularly at the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
Ac-Pen-Arg-Gly-Asp-Cys has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored as a potential therapeutic agent for preventing blood clotting and treating cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
Ac-Pen-Arg-Gly-Asp-Cys exerts its effects by binding to specific receptors on the surface of cells, such as integrins. This binding inhibits the interaction between integrins and their ligands, preventing platelet aggregation and thrombus formation. The molecular targets include the αIIbβ3 integrin on platelets, and the pathways involved are related to the inhibition of fibrinogen binding .
Comparación Con Compuestos Similares
Similar Compounds
Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys: A short peptide sequence similar to Ac-Pen-Arg-Gly-Asp-Cys, used for neural stem cell growth.
Cyclo(1,5)-Ac-Pen-Arg-Gly-Asp-Cys-NH2: A more potent inhibitor of platelet aggregation due to its improved rigidity.
Uniqueness
This compound is unique due to its specific cyclic structure and the presence of penicillamine, which enhances its inhibitory effects on platelet aggregation. Its ability to form stable disulfide bonds also contributes to its stability and efficacy .
Propiedades
Fórmula molecular |
C22H36N8O9S2 |
|---|---|
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
(4R,7S,13S,16R)-16-acetamido-7-(carboxymethyl)-13-[3-(diaminomethylideneamino)propyl]-17,17-dimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxylic acid |
InChI |
InChI=1S/C22H36N8O9S2/c1-10(31)27-16-19(37)29-11(5-4-6-25-21(23)24)17(35)26-8-14(32)28-12(7-15(33)34)18(36)30-13(20(38)39)9-40-41-22(16,2)3/h11-13,16H,4-9H2,1-3H3,(H,26,35)(H,27,31)(H,28,32)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,23,24,25)/t11-,12-,13-,16+/m0/s1 |
Clave InChI |
URHAXURRLXIBMR-WFGGJUAMSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N |
SMILES canónico |
CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)

![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)





![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)



